molecular formula C23H22N2O2 B5160438 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide

2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide

Cat. No. B5160438
M. Wt: 358.4 g/mol
InChI Key: DMXBDUINHPUDNO-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide, also known as ANEPPA, is a chemical compound that belongs to the family of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and biophysics. ANEPPA is a fluorescent dye that can be used to label and visualize specific structures within cells and tissues. In

Mechanism of Action

2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide is a fluorescent dye that can be excited by light of a specific wavelength. When 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide is excited, it emits light of a different wavelength, which can be detected and measured. The fluorescence of 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide is sensitive to changes in its environment, such as changes in the membrane potential of neurons or changes in the conformation of proteins. This makes 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide a valuable tool for studying the dynamics of biological processes.
Biochemical and Physiological Effects:
2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used in live-cell imaging studies to track the movement of proteins and lipids in real-time. 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide has also been used to study the effects of drugs on membrane potential and protein conformation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide in lab experiments include its high sensitivity, low toxicity, and ability to label specific structures within cells and tissues. Its limitations include its dependence on specific wavelengths of light for excitation and its sensitivity to changes in pH and temperature.

Future Directions

There are several future directions for research involving 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide. One area of research is the development of new fluorescent dyes with improved sensitivity and specificity for labeling specific structures within cells and tissues. Another area of research is the use of 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to obtain a more detailed picture of biological processes. Finally, 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide could be used to study the effects of drugs on specific structures within cells and tissues, which could lead to the development of new therapeutics.

Synthesis Methods

The synthesis of 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide involves the reaction of 2-acetamido-N-(2-bromoethyl)-3-phenylacrylamide with 1-naphthylboronic acid in the presence of a palladium catalyst. The resulting product is purified using column chromatography to obtain pure 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide. This synthesis method has been optimized to yield high purity and high yield of 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide.

Scientific Research Applications

2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide has been widely used in scientific research for its ability to label and visualize specific structures within cells and tissues. It has been used to study the dynamics of membrane potential in neurons, the conformational changes of proteins, and the interactions between proteins and lipids. 2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide has also been used to study the properties of lipid bilayers, such as their thickness and fluidity.

properties

IUPAC Name

(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17(26)25-22(16-18-8-3-2-4-9-18)23(27)24-15-14-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,16H,14-15H2,1H3,(H,24,27)(H,25,26)/b22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXBDUINHPUDNO-CJLVFECKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-acetamido-N-(2-naphthalen-1-ylethyl)-3-phenylprop-2-enamide

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